molecular formula C28H29N3O6 B10752589 2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide

2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide

Cat. No.: B10752589
M. Wt: 503.5 g/mol
InChI Key: LHNWLQKEKCACGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of STA-9584 involves multiple steps, starting with the preparation of its active metabolite, 2-methoxy-5-(5-(3,4,5-trimethoxyphenyl)isoxazol-4-yl)aniline (STA-9122). The synthetic route includes the formation of the isoxazole ring and subsequent coupling with the aniline derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for STA-9584 are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

STA-9584 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with biological targets.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its therapeutic properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

STA-9584 has several scientific research applications, particularly in the fields of:

Mechanism of Action

STA-9584 exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. This binding disrupts the microtubule network within endothelial cells, leading to the collapse of the tumor vasculature. The resulting hypoxia and necrosis within the tumor inhibit its growth and promote cell death. The compound’s ability to target both the center and periphery of tumors distinguishes it from other vascular disrupting agents .

Comparison with Similar Compounds

STA-9584 is compared with other vascular disrupting agents such as combretastatin A-4 phosphate (CA4P). While both compounds target tumor vasculature, STA-9584 has shown superior potency and a better therapeutic index in preclinical models. It induces a greater increase in central necrotic area, a more significant decrease in microvasculature, and a higher rate of tumor cell apoptosis compared to CA4P .

Similar compounds include:

Properties

Molecular Formula

C28H29N3O6

Molecular Weight

503.5 g/mol

IUPAC Name

2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide

InChI

InChI=1S/C28H29N3O6/c1-33-23-11-10-18(13-22(23)31-28(32)21(29)12-17-8-6-5-7-9-17)20-16-30-37-26(20)19-14-24(34-2)27(36-4)25(15-19)35-3/h5-11,13-16,21H,12,29H2,1-4H3,(H,31,32)

InChI Key

LHNWLQKEKCACGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(ON=C2)C3=CC(=C(C(=C3)OC)OC)OC)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

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